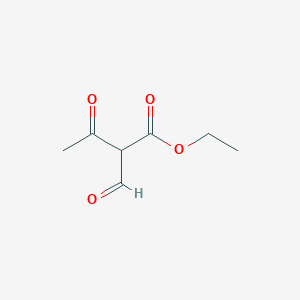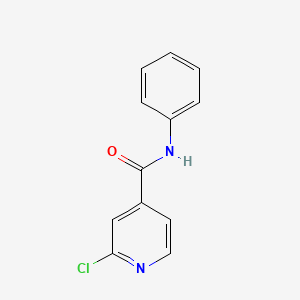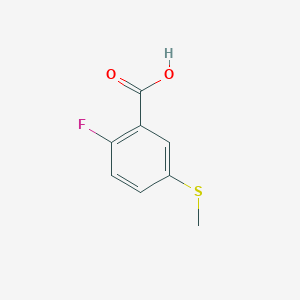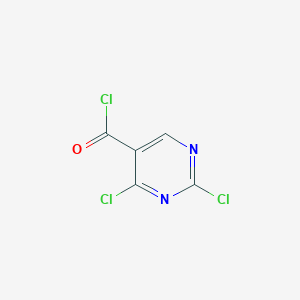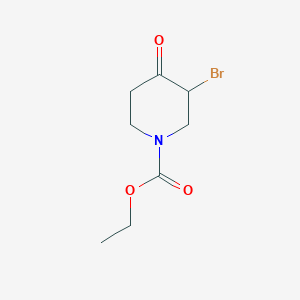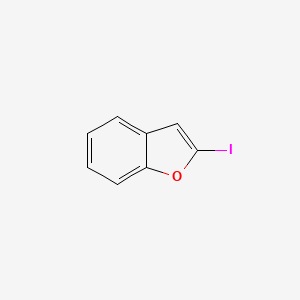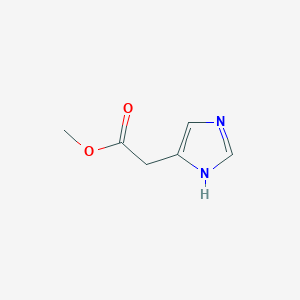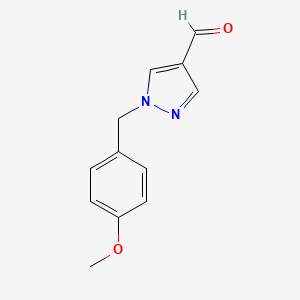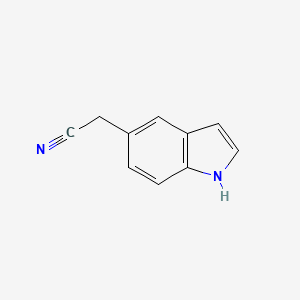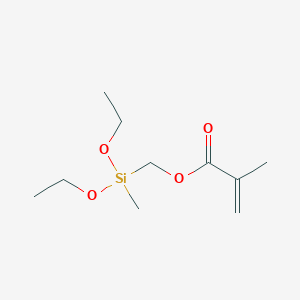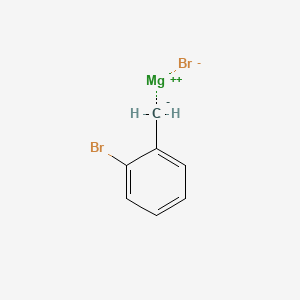
Bromuro de 2-bromobencilmagnesio
Descripción general
Descripción
2-Bromobenzylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used in solution form, often in diethyl ether, and is known for its reactivity and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
2-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Industrial Chemistry: Applied in the production of fine chemicals and specialty chemicals
Mecanismo De Acción
Target of Action
2-Bromobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 2-Bromobenzylmagnesium bromide are electrophilic carbon atoms present in various organic compounds .
Mode of Action
2-Bromobenzylmagnesium bromide, as a Grignard reagent, acts as a nucleophile . It attacks the electrophilic carbon in a concerted mechanism, where the nucleophile attacks the carbon at the same time that the leaving group departs . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents, including 2-bromobenzylmagnesium bromide, are known to be involved in various synthetic pathways in organic chemistry . They are used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The primary result of the action of 2-Bromobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Bromobenzylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under an inert atmosphere . It is typically stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature and solvent, can also influence the efficacy of the reaction .
Análisis Bioquímico
Biochemical Properties
2-Bromobenzylmagnesium bromide plays a crucial role in biochemical reactions due to its ability to act as a nucleophile. In biochemical contexts, it can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl-containing compounds to form alcohols, which are essential intermediates in many biochemical pathways. The interaction of 2-Bromobenzylmagnesium bromide with enzymes such as alcohol dehydrogenase can lead to the formation of secondary alcohols, which are vital in metabolic processes .
Cellular Effects
The effects of 2-Bromobenzylmagnesium bromide on cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromobenzylmagnesium bromide can modify the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signal transduction. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromobenzylmagnesium bromide exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For instance, 2-Bromobenzylmagnesium bromide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, as the compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzylmagnesium bromide can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, 2-Bromobenzylmagnesium bromide can degrade, leading to a decrease in its reactivity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Bromobenzylmagnesium bromide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, 2-Bromobenzylmagnesium bromide can exhibit toxic effects, including cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Bromobenzylmagnesium bromide is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, leading to the formation of metabolites that participate in various biochemical processes. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Bromobenzylmagnesium bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 2-Bromobenzylmagnesium bromide is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2-Bromobenzylmagnesium bromide can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromobenzylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent. The preparation of 2-Bromobenzylmagnesium bromide specifically involves the reaction of 2-bromobenzyl bromide with magnesium turnings in diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of 2-Bromobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions, such as temperature and solvent concentration, are carefully controlled to optimize yield and purity. The product is then typically purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Addition: Typically carried out in anhydrous diethyl ether or tetrahydrofuran at low temperatures.
Substitution Reactions: Often performed in the presence of a catalyst, such as copper(I) iodide, to enhance the reaction rate.
Coupling Reactions: Conducted under inert atmosphere with palladium or nickel catalysts
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions
Comparación Con Compuestos Similares
Similar Compounds
- Benzylmagnesium chloride
- 3-Bromobenzylmagnesium bromide
- 4-Methoxybenzylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
Comparison
2-Bromobenzylmagnesium bromide is unique due to the presence of two bromine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to benzylmagnesium chloride, it offers different reactivity patterns due to the electron-withdrawing effect of the bromine atoms. Similarly, the position of the bromine atoms in 3-Bromobenzylmagnesium bromide and 4-Methoxybenzylmagnesium bromide can lead to variations in reactivity and product distribution .
Propiedades
IUPAC Name |
magnesium;1-bromo-2-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWDDBPRRNVDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446186 | |
| Record name | 2-Bromobenzylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56812-60-3 | |
| Record name | 2-Bromobenzylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


